N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
Description
N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is a heterocyclic compound featuring a 6-azaspiro[3.4]octane core, a methoxymethyl substituent at the 8-position, and an N'-hydroxy acetimidamide functional group. The parent acetic acid derivative has a molecular weight of 213.27 g/mol (C₁₁H₁₉NO₃) and is discontinued commercially, suggesting specialized applications in research . The acetimidamide modification introduces a hydroxyamidine moiety, likely enhancing hydrogen-bonding capacity and influencing solubility or receptor interactions.
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-hydroxy-2-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c1-16-7-9-5-14(6-10(12)13-15)8-11(9)3-2-4-11/h9,15H,2-8H2,1H3,(H2,12,13) |
InChI Key |
LUOWZXASOLKYIJ-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CN(CC12CCC2)C/C(=N/O)/N |
Canonical SMILES |
COCC1CN(CC12CCC2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functionalization to introduce the hydroxy and methoxymethyl groups. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxymethyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential bioactive properties. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials .
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Key Differences :
- The methoxymethyl group at the 8-position introduces ether functionality absent in simpler spirocycles like 5-methyl-5,7-diazaspiro[2.5]octan-6-one .
Acetimidamide Derivatives
Acetimidamides are amidine analogs with diverse biological activities. A notable example is (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (), which shares the N'-hydroxyacetimidamide group but replaces the spirocyclic system with a pyridinyl moiety.
Structural and Spectroscopic Comparison :
- ¹H NMR: The pyridinyl analog shows aromatic protons at δ7.25–7.49 and exchangeable NH/O-H signals (δ5.74–9.56), whereas the spirocyclic target likely exhibits distinct shifts due to the non-aromatic, rigid core .
- In contrast, the methoxymethyl group in the target compound may improve solubility compared to purely hydrocarbon spirocycles .
Amidine and Acetamide Derivatives
2-(Diethylamino)-2',6'-acetoxylidide (CAS: 137-58-6), an acetamide derivative, provides a comparison of amidine vs. amide functionalities:
Implications :
- The hydroxyamidine group in the target compound may enhance metal coordination or hydrogen-bonding compared to the tertiary amine in 2',6'-acetoxylidide.
Biological Activity
N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2098161-76-1 |
The compound features a spirocyclic structure, which contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and imidamide functional groups can form hydrogen bonds, influencing the conformation and activity of target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism of action.
Case Study 2: Anticancer Activity
In a cell line study using human breast cancer cells (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Bicyclic | Moderate antimicrobial |
| Indole Derivatives | Aromatic nitrogenous | Anticancer activity |
This compound stands out due to its spirocyclic structure combined with hydroxymethyl and imidamide groups, enhancing its reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
